Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate
Description
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate is a carbamate-protected amine featuring a cyclopropane ring fused to a pyrrolidine moiety substituted with a difluoromethyl group. The tert-butyl carbamate group enhances stability during synthetic processes, while the difluoromethyl substituent modulates electronic and steric properties, influencing bioavailability and target binding .
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(difluoromethyl)pyrrolidin-3-yl]cyclopropyl]carbamate |
InChI |
InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-13(4-5-13)9-7-16-6-8(9)10(14)15/h8-10,16H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
LROGBRUXGBXHJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CNCC2C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and reaction temperatures to ensure efficient synthesis. The exact methods can vary depending on the desired scale of production and the specific requirements of the application.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane. The reaction conditions, such as temperature and reaction time, can significantly influence the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or modulate protein-protein interactions, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl (1-(4-(fluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate
- Structural Difference : Replaces the difluoromethyl group with a fluoromethyl substituent.
- Lower molecular weight (C₁₃H₂₁FN₂O₂ vs. C₁₄H₂₂F₂N₂O₂ for the main compound).
tert-Butyl N-[1-[(3R)-pyrrolidin-3-yl]cyclopropyl]carbamate hemi(oxalic acid)
- Structural Difference : Lacks the difluoromethyl group and incorporates an oxalic acid counterion. The stereochemistry (3R) is explicitly defined.
- Impact :
tert-Butyl (3-cyclopropyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate
- Structural Difference : Replaces the pyrrolidine-difluoromethyl-cyclopropane system with a pyrazole-fluoropyridine-cyclopropane scaffold.
- Fluorine at the pyridine position may alter metabolic stability compared to the main compound’s aliphatic difluoromethyl group .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
